Stemonine

Beschreibung

Eigenschaften

IUPAC Name |

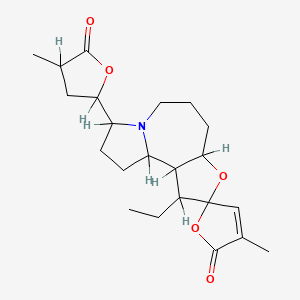

3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINUUSQOLRQGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989952 |

Source

|

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69772-72-1 |

Source

|

| Record name | Stemonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Stemonine Alkaloids from Stemona tuberosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating stemonine alkaloids from the roots of Stemona tuberosa. The protocols detailed herein are synthesized from various scientific studies and are intended to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction to this compound Alkaloids

Stemona tuberosa, a member of the Stemonaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine, primarily as an antitussive and insecticide. The therapeutic effects of this plant are largely attributed to a unique group of alkaloids, collectively known as Stemona alkaloids. These compounds are characterized by a core pyrrolo[1,2-a]azepine nucleus. The this compound group of alkaloids represents a significant and structurally diverse class within the broader family of Stemona alkaloids. Phytochemical investigations have led to the isolation and characterization of numerous this compound-type alkaloids from Stemona tuberosa, including tuberothis compound, neotuberothis compound, and stemoninine, among others.[1][2] Many of these compounds have demonstrated significant biological activities, such as antitussive and anti-inflammatory effects, making them promising candidates for drug discovery and development.[3][4][5]

General Workflow for Isolation

The isolation of this compound alkaloids from Stemona tuberosa roots typically follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The general workflow is designed to first obtain a crude alkaloid mixture, which is then subjected to further purification to yield individual alkaloid constituents.

Caption: General workflow for the isolation of this compound alkaloids.

Detailed Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of alkaloids from the dried and powdered roots of Stemona tuberosa. Ethanolic or methanolic solutions are commonly employed for this purpose.

Protocol:

-

Air-dry the roots of Stemona tuberosa and grind them into a fine powder.

-

Extract the powdered plant material (e.g., 15 kg) with an 80-95% aqueous ethanol or methanol solution at room temperature or with heating (ultrasonic extraction can also be used).[6][7]

-

Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To separate the alkaloids from other non-basic plant constituents, a liquid-liquid extraction based on pH adjustment is performed.

Protocol:

-

Suspend the crude extract in an acidic aqueous solution (e.g., 4% HCl) to protonate the alkaloids, making them water-soluble.[6]

-

Partition the acidic solution with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to remove neutral and acidic compounds.[8]

-

Collect the aqueous layer containing the protonated alkaloids.

-

Basify the aqueous layer to a pH of 9-10 with an aqueous ammonia solution (e.g., 28% NH₃·H₂O) to deprotonate the alkaloids, rendering them soluble in organic solvents.[6]

-

Extract the basified aqueous solution multiple times with an organic solvent like CH₂Cl₂ or CHCl₃.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Caption: Workflow for acid-base partitioning of the crude extract.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation using various chromatographic techniques. Column chromatography is typically used for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.

3.3.1. Column Chromatography

Protocol:

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, starting from a ratio of 8:1 and gradually moving to 1:2.[6] Another frequently used system is chloroform-methanol-ammonia hydroxide (e.g., 98:2:0.05).[9]

-

Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing similar alkaloid profiles for further purification.

3.3.2. High-Performance Liquid Chromatography (HPLC)

For the final purification of individual alkaloids, reversed-phase HPLC is often employed.

Protocol:

-

Dissolve the semi-purified fractions from column chromatography in a suitable solvent.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute with a gradient mobile phase. A common system consists of eluent A (water with 0.1% formic acid and 0.2% triethylamine, pH 3.68) and eluent B (acetonitrile-water, 50:50, v/v).[10]

-

Set the flow rate to approximately 1.0 mL/min and monitor the elution at a suitable wavelength, such as 210 nm.[10]

-

Collect the peaks corresponding to individual alkaloids.

-

Remove the solvent to obtain the pure compounds, which can then be subjected to structural elucidation.

Quantitative Data Summary

The yields of this compound alkaloids can vary depending on the plant source, collection time, and the specific isolation methods used. The following table summarizes representative data from various studies.

| Alkaloid Isolated | Starting Material | Extraction Method | Purification Method | Yield | Reference |

| Neotuberothis compound, Tuberothis compound J, Tuberothis compound H, epi-Bisdehydrotuberothis compound J, Neostenine | Dried roots of S. tuberosa | 80% MeOH extraction | Bioactivity-directed fractionation, Silica gel column chromatography, Crystallization | Not specified for individual compounds | [3] |

| Bisdehydrostemoninine, Isobisdehydrostemoninine, Bisdehydroneostemoninine, Bisdehydrostemoninines A & B | Crude alkaloid extract from roots of S. tuberosa | Not specified | Spectroscopic studies | Not specified | [11] |

| Epoxy-tuberostemonol, Neotuberostemoenone, Neotuberothis compound | Air-dried roots of S. tuberosa | 95% Ethanol extraction | Acid-base partitioning, Silica gel column chromatography (petroleum ether-acetone gradient) | Not specified | [6] |

| Stenine and Stemoamide type alkaloids (8 new compounds) | Roots of S. tuberosa | Not specified | Column chromatography (Silica gel, RP-18, Sephadex LH-20), HPLC | Not specified | [4] |

| Tuberothis compound K, Neotuberothis compound, Oxotuberothis compound, etc. (8 alkaloids) | Dried roots (15 kg) of S. tuberosa | 80% MeOH with ultrasonic extraction | Bioactivity-guided fractionation | Not specified for individual compounds | [7] |

Structural Elucidation

Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms.[4][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated alkaloids.[4] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural identification.[12]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[4][11]

Conclusion

The isolation of this compound alkaloids from Stemona tuberosa is a complex but well-established process that relies on a combination of classical and modern phytochemical techniques. This guide provides a comprehensive framework for researchers to undertake the extraction, purification, and identification of these biologically active natural products. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this field, with the ultimate goal of leveraging these compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. columbia.edu [columbia.edu]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Development and validation of a high-performance liquid chromatographic method for the determination of stemoninine in rat plasma after administration of Stemona tuberosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stemoninines from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architectural Complexity of Nature: A Technical Guide to the Chemical Structure Elucidation of Novel Stemonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis integral to the chemical structure elucidation of novel Stemonine derivatives. These alkaloids, isolated from plants of the Stemonaceae family, possess a characteristic pyrrolo[1,2-a]azepine nucleus and exhibit a wide range of biological activities, making them compelling targets for natural product chemistry and drug discovery. This guide details the experimental protocols, from isolation to spectroscopic analysis, and presents quantitative data in a clear, comparative format to aid researchers in this challenging and rewarding field.

The General Workflow: From Plant to Pure Compound

The journey from the raw plant material to the unambiguous structural assignment of a novel this compound derivative is a multi-step process. It begins with the extraction of crude alkaloids, followed by a series of chromatographic separations to isolate individual compounds. The final structure is then pieced together using a combination of powerful spectroscopic techniques.

Experimental Protocols

The successful elucidation of a novel this compound derivative hinges on meticulous experimental execution. The following protocols are representative of the methods frequently employed in the field.

Extraction and Isolation

The initial step involves the extraction of total alkaloids from the plant material, followed by purification to obtain individual compounds.

Protocol 1: General Extraction and Chromatographic Separation

-

Preparation of Plant Material: Air-dried and powdered roots of the Stemona species are macerated with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Acid-Base Extraction: The combined extracts are concentrated under reduced pressure. The residue is then subjected to an acid-base extraction. The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or triethylamine to improve peak shape.

Spectroscopic Analysis

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques.

Protocol 2: Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 1-5 mg of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD) in a standard 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon frameworks of the molecule.

-

2D NMR: A series of 2D NMR experiments are crucial for establishing connectivity. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is key for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

-

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the different structural motifs within the molecule.

-

-

X-ray Crystallography:

-

Crystallization: If a suitable single crystal of the compound can be grown (often by slow evaporation from a solvent or solvent mixture), X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[1]

-

Data Presentation: A Case Study of a Novel Parvistemoline-Type Alkaloid

To illustrate the application of these techniques, we present a summary of the spectroscopic data for a hypothetical novel parvistemoline-type alkaloid, "Parvistemoline X".

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Parvistemoline X (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations |

| 1 | 35.2 | 1.85 (m), 1.60 (m) | C-2, C-9a, C-10 | H-2 |

| 2 | 28.9 | 2.10 (m), 1.95 (m) | C-1, C-3 | H-1, H-3 |

| 3 | 78.5 | 4.15 (dd, 8.5, 4.0) | C-2, C-4, C-11 | H-2, H-11 |

| 5 | 55.1 | 3.20 (m), 2.90 (m) | C-6, C-9a | H-6 |

| 6 | 25.8 | 1.75 (m), 1.55 (m) | C-5, C-7 | H-5, H-7 |

| 7 | 30.1 | 2.05 (m), 1.80 (m) | C-6, C-8, C-9 | H-6, H-8 |

| 8 | 45.3 | 2.50 (m) | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 85.2 | 4.50 (d, 6.0) | C-8, C-9a, C-10 | H-8 |

| 9a | 70.3 | - | - | - |

| 10 | 42.1 | 2.30 (m) | C-1, C-8, C-9, C-9a | - |

| 11 | 82.5 | 3.80 (dq, 6.5, 6.5) | C-3, C-12, C-13 | H-3, H-12 |

| 12 | 178.2 | - | - | - |

| 13 | 13.5 | 1.25 (d, 6.5) | C-11, C-12 | H-11 |

| 14 | 179.5 | - | - | - |

| 15 | 21.0 | 1.15 (d, 7.0) | C-4, C-14 | H-4 |

| 16 | 38.7 | 2.60 (m) | C-17, C-18 | H-17 |

| 17 | 177.8 | - | - | - |

| 18 | 14.2 | 1.20 (d, 7.0) | C-16, C-17 | H-16 |

Note: This is representative data for illustrative purposes.

Table 2: High-Resolution Mass Spectrometry Data for Parvistemoline X

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 406.2224 | 406.2229 | C₂₂H₃₂NO₆ |

Key Structural Correlations and Fragmentation Pathways

The elucidation of the final structure relies on the careful interpretation and integration of all spectroscopic data.

Logic of 2D NMR-based Structure Assembly

Proposed Mass Spectral Fragmentation Pathway

The fragmentation pattern in MS/MS provides confirmatory evidence for the proposed structure. For the pyrrolo[1,2-a]azepine core of this compound alkaloids, characteristic fragmentation pathways often involve cleavages of the side chains and rearrangements of the core structure.

Conclusion

The structural elucidation of novel this compound derivatives is a complex but systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. This guide provides a foundational framework for researchers, outlining the key experimental protocols and data interpretation strategies. As new analytical technologies emerge, the field will continue to evolve, enabling the discovery and characterization of even more intricate and biologically significant this compound alkaloids.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Stemonine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a unique and structurally complex class of natural products isolated exclusively from the Stemonaceae family, have long intrigued chemists and pharmacologists alike. Among them, stemonine stands out for its intricate cage-like structure and notable biological activities. Despite extensive research into the total synthesis of these molecules, their biosynthesis within the plant remains largely a matter of well-reasoned hypothesis rather than experimental fact. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, consolidating current biogenetic theories. It is designed to serve as a foundational resource for researchers aiming to elucidate this pathway, offering a summary of putative precursors, a hypothetical reaction sequence, and a guide to the general experimental protocols required for pathway discovery and verification.

Introduction: The Enigmatic Stemona Alkaloids

Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, which is typically adorned with one or two butyrolactone rings.[1][2][3] These compounds have been a subject of interest due to their traditional use in medicine and their potent biological activities, including antitussive and insecticidal properties.[4] this compound, a prominent member of this family, possesses a complex tetracyclic structure. Understanding its biosynthesis is crucial not only for fundamental scientific knowledge but also for exploring metabolic engineering strategies to enhance its production or generate novel, pharmacologically valuable derivatives. To date, no dedicated studies have fully elucidated the enzymatic steps leading to this compound. However, a plausible pathway can be proposed based on the known precursors of related alkaloids and fundamental biochemical transformations.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of Stemona alkaloids is believed to originate from common amino acid and polyketide precursors.[2][3] The proposed pathway to this compound can be conceptually divided into three main stages: the formation of the core pyrrolo[1,2-a]azepine skeleton, the introduction of the butyrolactone side chains, and subsequent oxidative cyclizations to form the final structure.

Assembly of the Pyrrolo[1,2-a]azepine Core

The central heterocyclic core is hypothesized to derive from L-ornithine and glutamic acid.[2][3] L-ornithine, through decarboxylation, yields putrescine, a common precursor in polyamine and alkaloid biosynthesis. A series of subsequent reactions, likely involving transamination, oxidation, and cyclization, are proposed to form the bicyclic azepine structure.

Incorporation of Butyrolactone Moieties

The origin of the two α-methyl-γ-butyrolactone moieties characteristic of this compound is less defined but is likely derived from the polyketide pathway. Acetate units, in the form of acetyl-CoA and malonyl-CoA, are the probable building blocks. These would be assembled and subsequently attached to the core skeleton, although the precise intermediates and enzymatic mechanisms (e.g., Claisen condensation, reduction, cyclization) are unknown.

Final Assembly and Cyclization

The final stage of the proposed pathway involves the intramolecular cyclization and rearrangement of a key intermediate to form the distinctive cage-like structure of this compound. This is likely a multi-step process catalyzed by a series of tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, which would perform specific hydroxylations, oxidations, and ring closures.

The following diagram illustrates the hypothetical flow from primary metabolites to the core structure and finally to this compound.

Data Presentation

As the this compound biosynthetic pathway has not been experimentally elucidated, there is a significant lack of quantitative data such as enzyme kinetics or precursor incorporation rates. The tables below summarize the proposed precursors and the results from a related precursor feeding study on other Stemona alkaloids, which may provide some context for future experiments.

Table 1: Proposed Biosynthetic Precursors for this compound

| Component of this compound Structure | Proposed Precursor(s) | Metabolic Origin |

| Pyrrolidine Ring | L-Ornithine | Urea Cycle / Amino Acid Metabolism |

| Azepine Ring Moiety | L-Glutamic Acid | Krebs Cycle / Amino Acid Metabolism |

| Butyrolactone Rings (x2) | Acetate (via Acetyl-CoA, Malonyl-CoA) | Polyketide Pathway / Fatty Acid Synth. |

Table 2: Effect of Precursor Feeding on Alkaloid Production in Stemona sp. in vitro Cultures

Note: This study was conducted on stemofoline and 1′,2′-didehydrostemofoline, not this compound. The data is presented here as an example of a relevant experimental approach.

| Precursor Added | Concentration | Target Alkaloid | Production Fold Increase (vs. Control) | Reference |

| Sodium Acetate | 25 mg/L | 1′,2′-didehydrostemofoline | 2.35 | [5] |

| Sodium Acetate | 25 mg/L | Stemofoline | 2.04 | [5] |

Experimental Protocols for Pathway Elucidation

Verifying the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining tracer studies, enzymology, and molecular genetics. The following sections detail the general methodologies for these key experiments.

General Workflow for Biosynthetic Pathway Investigation

The overall strategy to elucidate a novel pathway like that of this compound involves a logical progression from identifying precursors to characterizing the specific genes and enzymes responsible for each step.

Protocol 1: Isotopic Labeling and Precursor Feeding Studies

Objective: To identify the primary metabolic precursors of this compound by administering isotopically labeled compounds to Stemona plants or cell cultures and tracking the incorporation of the label into the final molecule.

Methodology:

-

Selection of Precursors: Based on the proposed pathway, select isotopically labeled versions of L-ornithine, L-glutamic acid, and acetate (e.g., [¹³C₅]-L-Ornithine, [¹⁵N]-L-Glutamic acid, [¹³C₂]-Sodium Acetate).

-

Plant Material: Utilize young, metabolically active Stemona plants or established sterile cell suspension cultures.

-

Administration:

-

For whole plants: Administer labeled precursors through hydroponic solution, stem feeding, or injection into the root zone.

-

For cell cultures: Add the sterile-filtered labeled precursor directly to the liquid culture medium.

-

-

Incubation: Grow the plants or cell cultures for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the labeled precursors.

-

Harvest and Extraction: Harvest the relevant plant tissue (e.g., roots, where alkaloids often accumulate) or cell biomass. Perform a standard alkaloid extraction protocol, typically involving solvent extraction (e.g., methanol or ethanol), acid-base partitioning, and chromatographic purification.

-

Analysis:

-

Mass Spectrometry (LC-MS): Analyze the purified this compound fraction. An increase in the molecular weight corresponding to the mass of the incorporated isotope(s) confirms the precursor-product relationship.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For precursors labeled with ¹³C, analysis of the purified this compound by ¹³C-NMR can reveal the specific positions of the incorporated labels, providing detailed insight into the bond-rearrangement events of the biosynthetic pathway.

-

Protocol 2: Enzyme Assays for Key Transformations

Objective: To identify and characterize the enzymes responsible for specific steps in the this compound pathway, such as cyclization or oxidation. This protocol describes a general approach for a candidate enzyme.

Methodology:

-

Enzyme Source:

-

Crude Protein Extract: Prepare a protein extract from Stemona tissues known to produce this compound. This is used for initial activity screening.

-

Recombinant Enzyme: Once a candidate gene is identified (e.g., via transcriptomics), clone it and express the protein in a heterologous system like E. coli or yeast for detailed characterization.

-

-

Substrate: Synthesize or procure the proposed substrate for the enzymatic reaction. For example, to test for the formation of the pyrrolo[1,2-a]azepine core, a linear precursor derived from putrescine and a glutamate derivative would be required.

-

Assay Conditions:

-

Prepare a reaction buffer with optimal pH and temperature (typically determined through screening).

-

Include any necessary cofactors (e.g., NADPH for P450s, pyridoxal phosphate for transaminases, ATP).

-

-

Reaction:

-

Initiate the reaction by adding the enzyme source to the buffer containing the substrate and cofactors.

-

Incubate for a set time.

-

Stop the reaction, often by adding a quenching agent like an acid or organic solvent.

-

-

Product Detection and Quantification:

-

Analyze the reaction mixture using HPLC, LC-MS, or GC-MS.

-

Identify the product by comparing its retention time and mass spectrum to an authentic standard (if available) or by structural elucidation (NMR).

-

Quantify the product formed to determine enzyme activity and perform kinetic studies (e.g., determination of Kₘ and k꜀ₐₜ).[6]

-

Conclusion and Future Outlook

The biosynthesis of this compound in Stemonaceae plants represents a fascinating and unsolved puzzle in natural product chemistry. The pathway proposed herein, originating from L-ornithine, L-glutamic acid, and acetate, provides a logical and biochemically plausible framework for future research. While this guide is built upon biogenetic theory rather than empirical data, it offers a clear roadmap for the scientific community. The application of modern experimental techniques, particularly isotopic labeling coupled with high-resolution mass spectrometry and transcriptome-guided gene discovery, will be instrumental in transforming the hypothetical pathway into a fully characterized, enzyme-level map. Elucidating this pathway will not only be a significant scientific achievement but will also unlock the potential for biotechnological production of this compound and its analogs for therapeutic and agricultural applications.

References

- 1. Structural classification and biological activities of Stemona alkaloids (u:scholar - o:1067927) [uscholar.univie.ac.at]

- 2. researchgate.net [researchgate.net]

- 3. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

Natural distribution and chemotaxonomy of Stemonine

An In-depth Technical Guide on the Natural Distribution and Chemotaxonomy of Stemonine Alkaloids

Introduction

Stemona alkaloids are a unique and structurally complex class of natural products found exclusively within the monocotyledonous family Stemonaceae.[1][2][3] These compounds have garnered significant attention from researchers due to their intricate molecular architectures and a wide range of biological activities, including antitussive, insecticidal, anti-inflammatory, and antimicrobial properties.[4][5][6][7] this compound, one of the earliest discovered alkaloids in this family, serves as a key representative of the stemoamide group.[1][8][9] This guide provides a detailed overview of the natural distribution of these alkaloids, explores their significance in the field of chemotaxonomy, presents quantitative data, and outlines the experimental protocols for their isolation and analysis.

Natural Distribution

The production of this compound and related alkaloids is a distinct chemical characteristic of the Stemonaceae family, which is comprised of three main genera: Stemona, Croomia, and Stichoneuron.[2]

-

Family and Genera : The Stemonaceae family consists of approximately 30-37 species.[2][10] Stemona is the largest genus, with about 25-32 species, and it is the primary source of the diverse range of Stemona alkaloids.[2][4][10] The genera Croomia and Stichoneuron also produce these alkaloids, but typically accumulate more specific structural types.[2][3]

-

Geographical Distribution : Plants of the Stemonaceae family are predominantly found in Southeast Asia, with a distribution extending to Northern Australia, China, Japan, and the Indian subcontinent.[2][4][11][12] One species of Croomia is also found in the southeastern United States.[2] Stemona species typically grow in forests, on slopes, and in valleys at altitudes below 500 meters.[4] For example, Stemona tuberosa is native to Asia, including countries like China and Thailand.[13]

-

Specific Species : Several Stemona species are well-documented sources of this compound and its analogs. The roots of S. tuberosa, S. sessilifolia, and S. japonica are officially listed as 'Stemonae Radix' (Bai Bu) in Traditional Chinese Medicine and are known for their alkaloid content.[2][4] Other notable species include S. collinsiae, S. curtisii, S. parviflora, and S. mairei.[2][10]

Chemotaxonomy of Stemona Alkaloids

Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification, revealing evolutionary relationships that may not be apparent from morphology alone.[14] The structural diversity and species-specific accumulation of Stemona alkaloids make them excellent markers for the chemotaxonomic study of the Stemonaceae family.[2][3]

The core structure of most Stemona alkaloids is a pyrrolo[1,2-a]azepine nucleus.[2][3][12] Based on biosynthetic considerations and structural variations, these alkaloids are broadly classified into several skeletal types. A widely accepted classification divides them into three main groups based on the carbon chains attached to the C-9 position of the azepine core.[2][3]

-

Stichoneurine-type (or Tuberothis compound-type) : This group is a key chemical marker in the genus Stichoneuron and is also found in certain Stemona species. Tuberothis compound is a well-known representative.

-

Protothis compound-type : Characterized by a different branching pattern in the side chain. These alkaloids are prevalent in many Stemona species and are often associated with potent insecticidal activity.[3][15]

-

Croomine-type : This is the characteristic alkaloid type for the genus Croomia.

The genus Stemona is unique in that it produces all three types of alkaloids, although individual species often show a clear tendency to accumulate one specific type, which serves as a valuable chemosystematic criterion.[2][3] For instance, phytochemical analysis has shown that S. japonica is chemically more similar to S. sessilifolia than to S. tuberosa, a finding consistent with DNA studies.[16] Both S. japonica and S. sessilifolia predominantly accumulate protothis compound-type alkaloids.[17] In contrast, S. collinsae is characterized by a high concentration of stemofoline derivatives (a protothis compound subtype).[2]

A more detailed classification system further divides the alkaloids into eight groups: stenine, stemoamide (which includes this compound), tuberostemospironine, stemonamine, parvistemoline, stemofoline, stemocurtisine, and a miscellaneous group.[18] This intricate distribution of chemical structures across the genus provides a robust framework for chemotaxonomic classification.

Caption: Chemotaxonomic relationship of Stemona alkaloids.

Data Presentation: Quantitative Analysis

The concentration of specific alkaloids can vary significantly between species and even among different populations of the same species collected from various geographical locations. This variation underscores the importance of quantitative analysis for the standardization of herbal materials and derived products.

Table 1: Distribution of Major Alkaloid Types in Select Stemona Species

| Species | Major Alkaloid Type(s) | Key Representative Alkaloids | Reference(s) |

| Stemona japonica | Protothis compound-type | Protothis compound, Maithis compound, this compound | [2][16][17] |

| Stemona sessilifolia | Protothis compound-type | Maithis compound, Stemonamine | [2][17] |

| Stemona tuberosa | Stichoneurine-type, Stemonamide-type | Tuberothis compound, Stenine | [2][18] |

| Stemona collinsiae | Protothis compound-type (Stemofoline) | Didehydrostemofoline, Stemofoline | [2][19] |

| Stemona curtisii | Protothis compound-type, Pyridoazepine | Stemofoline, Stemocurtisine, Oxystemokerrine | [2][20][21] |

| Stemona parviflora | Parvistemoline-type | Parvithis compound | [10][22] |

Table 2: Quantitative Content of Key Alkaloids in Stemona Species

| Species | Alkaloid | Content (% dry weight of roots) | Analytical Method | Reference(s) |

| Stemona collinsiae | Didehydrostemofoline | Average 0.78% | HPLC | [19] |

| Stemofoline | Average 0.048% | HPLC | [19] | |

| Stemona curtisii | Stemocurtisine | 0.0353 - 0.1949% | TLC-Densitometry | [21] |

| Stemocurtisinol | <0.0121 - 0.0859% | TLC-Densitometry | [21] | |

| Stemofoline | 0.0733 - 0.1689% | TLC-Densitometry | [21] |

Experimental Protocols

General Protocol for Extraction and Isolation of Stemona Alkaloids

This protocol describes a general acid-base extraction method commonly used for isolating total alkaloids from Stemona root material, followed by purification.

-

Preparation of Plant Material : The roots of the Stemona species are collected, dried (air or oven-dried at a low temperature), and ground into a coarse powder.

-

Solvent Extraction : The powdered material is extracted exhaustively with an organic solvent. 90-95% ethanol is commonly used.[23][24] The extraction is often performed by refluxing the material for several hours (e.g., 3 hours, repeated 3 times) or by maceration at room temperature for several days.[23][24]

-

Acid-Base Partitioning :

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is acidified with a dilute acid (e.g., 4% HCl) to a pH of 1-2.[25] This step protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

The acidic solution is then partitioned with a non-polar organic solvent (e.g., ethyl ether or dichloromethane) to remove neutral and acidic compounds.[25]

-

The aqueous layer, containing the alkaloid salts, is collected and basified with a base (e.g., aqueous ammonia) to a pH of 9-10.[25] This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is repeatedly extracted with an immiscible organic solvent like dichloromethane (CH₂Cl₂) to transfer the free alkaloids into the organic phase.[25]

-

-

Purification :

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.

-

This crude mixture is then subjected to chromatographic techniques for separation and purification. Column chromatography over silica gel is a standard method.[25]

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity.[25] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the desired compounds.

-

Further purification can be achieved using preparative HPLC if necessary.

-

Protocol for Quantitative Analysis by HPLC-ELSD

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the simultaneous quantification of multiple alkaloids in Stemonae Radix.[26]

-

Standard and Sample Preparation :

-

Standards : Stock solutions of pure reference alkaloids (e.g., this compound, croomine) are prepared in methanol at known concentrations. Calibration curves are generated by preparing a series of dilutions.

-

Sample : A known quantity of powdered Stemona root is extracted with a suitable solvent. The extract is often purified using Solid-Phase Extraction (SPE) to remove interfering substances before injection.[26]

-

-

Chromatographic Conditions :

-

HPLC System : An HPLC system equipped with a pump, autosampler, column oven, and ELSD.

-

Column : A reversed-phase C18 column (e.g., Agilent TC-C18) is typically used.[26]

-

Mobile Phase : A gradient elution is employed using a mixture of an aqueous solution and an organic solvent. A common system is (A) 0.1% triethylamine in water and (B) acetonitrile.[26] The gradient program is optimized to achieve good separation of the target alkaloids.

-

Flow Rate : Typically 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature (e.g., 30°C).

-

-

Detection :

-

Detector : Evaporative Light Scattering Detector (ELSD).

-

ELSD Settings : The drift tube temperature and nebulizer gas flow are optimized for the specific mobile phase and analytes.

-

-

Quantification :

-

The peak areas of the alkaloids in the sample chromatogram are measured.

-

The concentration of each alkaloid is calculated by comparing its peak area to the calibration curve generated from the standards.[26] The method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[26]

-

Caption: General workflow for this compound alkaloid isolation and analysis.

Signaling Pathways and Biological Activities

While this guide focuses on distribution and chemotaxonomy, it is crucial to note that the interest in this compound alkaloids is driven by their significant biological activities. Research has demonstrated that extracts and isolated compounds from Stemona possess a wide array of pharmacological effects, including:

-

Anti-inflammatory Activity : Several Stemona alkaloids have been shown to inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory effects.[5][27]

-

Insecticidal and Antifeedant Activity : This is one of the most well-documented activities, forming the basis of their traditional use as natural pesticides.[3][6] Protothis compound-type alkaloids like didehydrostemofoline are particularly potent.[3]

-

Antitussive Activity : The traditional use of 'Stemonae Radix' to relieve coughs is supported by modern pharmacological studies.[6][18]

Currently, specific signaling pathways through which this compound and its analogs exert their effects are still an active area of research. For instance, some alkaloids have been shown to affect the human high-density lipoprotein (HDL) receptor gene CD36, suggesting a potential role in lipid metabolism pathways.[28] Further investigation is needed to fully elucidate the molecular mechanisms underlying their diverse bioactivities.

Conclusion

This compound and its related alkaloids represent a fascinating and important group of natural products. Their distribution is highly specific to the Stemonaceae family, making them ideal subjects for chemotaxonomic studies that help to clarify the phylogenetic relationships within this plant family. The significant variation in alkaloid profiles among different species highlights the importance of precise species identification and quantitative analysis for both ethnobotanical research and the development of standardized medicinal or agricultural products. The detailed experimental protocols for extraction and quantification provide a foundation for researchers aiming to explore the rich chemistry and therapeutic potential of these unique compounds further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Structural relationships, distribution and biological activities of stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 6. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Stemona - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. plantsjournal.com [plantsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Structures and Chemotaxonomic Significance of Stemona Alkaloids from Stemona japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mahidol IR [repository.li.mahidol.ac.th]

- 21. Simultaneous quantification of stemocurtisine, stemocurtisinol and stemofoline in Stemona curtisii (Stemonaceae) by TLC-densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. preprints.org [preprints.org]

- 26. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-inflammatory maithis compound-class alkaloids of Stemona japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 28. New stemona alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of crystalline Stemonine

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Stemonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the Stemona alkaloids, a unique class of natural products isolated exclusively from plants of the Stemonaceae family. These plants are primarily distributed in Southeast Asia and have a long history in traditional Chinese and Japanese medicine, where they are used for their antitussive, insecticidal, and antiparasitic properties. Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often featuring complex polycyclic systems and lactone rings.

This guide focuses on the principal alkaloid, (-)-Stemonine (CAS: 27498-90-4), the first of its class to be isolated. Its intricate structure was definitively elucidated through X-ray crystallography. Understanding the specific physical and chemical properties of crystalline this compound is crucial for its extraction, purification, and the development of new therapeutic agents and natural insecticides. This document provides a consolidated overview of its known properties, detailed experimental protocols for its isolation and characterization, and visual workflows to aid researchers.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (-)-stemonine are summarized below. Quantitative data has been compiled into tables for clarity and ease of reference.

General Properties

This compound is a polycyclic alkaloid whose free base form is sparingly soluble in water but soluble in various organic solvents, a key property exploited during its extraction from plant matrices.[] Conversely, its salt forms exhibit higher solubility in aqueous solutions.[] While the melting point for (-)-stemonine is not specified in the reviewed literature, related crystalline alkaloids such as stemotinine and isostemotinine melt at 207-208 °C and 245-246 °C, respectively.[2]

| Property | Value | Reference |

| Chemical Name | (-)-Stemonine | [3] |

| CAS Number | 27498-90-4 | [3] |

| Molecular Formula | C₁₇H₂₅NO₄ | |

| Molecular Weight | 307.39 g/mol | |

| Appearance | Crystalline solid (related compounds form white prisms) | [2] |

| Solubility (Free Base) | Minimally soluble in water; Soluble in nonpolar organic solvents (e.g., ether, chloroform). | [] |

| Solubility (Salt) | Soluble in water and dilute acids; Sparingly soluble in organic solvents. | [] |

| Melting Point | Not reported in reviewed literature. |

Crystallographic Data

The absolute stereochemistry and crystal structure of this compound were determined by single-crystal X-ray analysis of its hydrobromide hemihydrate salt. The analysis revealed an orthorhombic crystal system. The molecular skeleton is comprised of two furan rings, a pyrrolidine ring, and an azepine ring.

| Parameter | This compound Hydrobromide Hemihydrate |

| Molecular Formula | C₁₇H₂₅NO₄·HBr·½H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cell Length a | 17.781 Å |

| Cell Length b | 8.786 Å |

| Cell Length c | 11.859 Å |

| Molecules per cell (Z) | 4 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. Mass spectrometry reveals a characteristic fragmentation pattern, while infrared spectroscopy confirms the presence of key functional groups.

| Spectroscopy | Data | Interpretation | Reference |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 307 Base Peak: m/z 208 | The base peak corresponds to the fragment [M-99]⁺, which is characteristic of the loss of the α-methyl-γ-butyrolactone moiety. | [4],[5] |

| Infrared (IR) Spectroscopy | Characteristic Absorption: ~1740 - 1770 cm⁻¹ | Strong absorption band indicative of the C=O stretching vibration of the γ-lactone ring. | [2],[6],[7] |

| ¹H and ¹³C NMR | Specific chemical shift data for (-)-stemonine (CAS 27498-90-4) are not fully detailed in the reviewed literature. However, characteristic signals include those confirming the pyrrolo[1,2-a]azepine nucleus. | Structural confirmation and stereochemical assignment. | [8] |

Experimental Protocols

The following sections detail the standard methodologies for the isolation, purification, and characterization of this compound from its natural source, typically the roots of Stemona species like Stemona japonica or Stemona tuberosa.

Extraction and Isolation

The initial extraction aims to separate the total alkaloid content from the raw plant material. The most common method involves solvent extraction followed by an acid-base partitioning procedure.

Protocol: Acid-Base Extraction of Total Alkaloids

-

Preparation: Air-dry the roots of the Stemona species and grind them into a coarse powder.

-

Solvent Extraction: Place the powdered material in a flask and add 8-10 volumes of 90% ethanol. Heat the mixture to reflux for 3 hours. Filter the extract while hot. Repeat this process 2-3 times to ensure exhaustive extraction.[9]

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: Suspend the crude extract in a dilute aqueous acid solution (e.g., 1-4% HCl) to protonate the alkaloids, making them water-soluble.

-

Lipophilic Fraction Removal: Partition the acidic aqueous solution with an immiscible, nonpolar organic solvent such as ether or chloroform. The protonated alkaloids will remain in the aqueous phase, while non-basic, lipophilic compounds will move to the organic phase. Discard the organic phase.

-

Basification: Adjust the pH of the aqueous layer to 9-10 using a base, such as aqueous ammonia (NH₃) or sodium hydroxide (NaOH). This deprotonates the alkaloids, rendering them basic and less soluble in water.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The free-base alkaloids will partition into the organic layer.

-

Final Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

References

- 2. columbia.edu [columbia.edu]

- 3. rushim.ru [rushim.ru]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 6. files.vnu.edu.vn [files.vnu.edu.vn]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Historical and Pharmacological Landscape of Stemonine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Traditional Chinese Medicine ‘Bai Bu’ and its Bioactive Alkaloid, Stemonine, for the Development of Novel Antitussive Therapies.

Introduction

For centuries, the roots of Stemona species, known as ‘Bai Bu’ (百部) in Traditional Chinese Medicine (TCM), have been a cornerstone in the treatment of respiratory ailments, most notably for their potent antitussive effects.[1][2] This in-depth technical guide provides a comprehensive overview of the historical use of Stemona in TCM, the pharmacological properties of its principal bioactive alkaloid, this compound, and the modern scientific validation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and known mechanisms of action to support the advancement of this compound-based therapeutics.

Historical Context in Traditional Chinese Medicine

The use of Bai Bu is first documented in the “Ming Yi Bie Lu” (Miscellaneous Records of Famous Physicians), dating back to the Liang Dynasty (502-557 AD). In TCM theory, Bai Bu is characterized by its sweet, bitter, and slightly warm properties, and it is associated with the Lung meridian.[1] Its primary functions are to "moisten the lungs, stop coughs, and expel parasites".[1][3]

Traditionally, Bai Bu has been used to treat both acute and chronic coughs, including pertussis (whooping cough) and cough associated with tuberculosis.[3] The herb is typically prepared as a decoction, often processed with honey to enhance its lung-moistening and cough-relieving effects.[3] Beyond its internal use for respiratory conditions, Bai Bu has also been applied externally as an insecticide to treat lice and other parasitic infestations.[3]

From Traditional Herb to Isolated Alkaloid: The Phytochemistry of this compound

Modern phytochemical research has identified a unique class of alkaloids as the primary bioactive constituents of Stemona species.[1][4] To date, over 262 Stemona alkaloids have been isolated and structurally elucidated.[1] These alkaloids are characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus.[4][5]

This compound was the first Stemona alkaloid to be isolated and belongs to the stemoamide group.[6][7] Its complex structure has been a subject of interest for synthetic chemists. The isolation and purification of this compound and other related alkaloids have been crucial for the systematic evaluation of their pharmacological activities, moving from crude extracts to single-molecule studies.

Experimental Protocols: Isolation of this compound

A general workflow for the isolation of this compound from Stemona roots involves several key steps, as described in the scientific literature.[5][8]

Methodology:

-

Extraction: Powdered roots of the Stemona species are macerated with a solvent, typically 95% ethanol, to extract the crude alkaloids.[5]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is first acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent like ethyl ether to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in a non-polar solvent. Extraction with a solvent such as dichloromethane yields the crude alkaloid fraction.[5]

-

Purification: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel, to separate the individual alkaloids.[5] Further purification steps, like recrystallization, are often employed to obtain pure this compound.[8]

Pharmacological Activity of this compound and Related Alkaloids

Scientific investigation has largely focused on validating the traditional uses of Stemona, particularly its antitussive and anti-inflammatory properties.

Antitussive Effects

The antitussive activity of this compound and other Stemona alkaloids has been extensively demonstrated in preclinical models, most commonly the citric acid-induced cough model in guinea pigs.[2][9]

Table 1: Antitussive Activity of Stemona Alkaloids in the Citric Acid-Induced Cough Model in Guinea Pigs

| Alkaloid | Administration Route | Dose Range | Antitussive Effect | Reference(s) |

| This compound | Oral / Intraperitoneal | Not specified in detail | Strong antitussive activity | [2] |

| Tuberothis compound | Oral / Intraperitoneal | Dose-dependent | Significant inhibition of cough | [10][11] |

| Neotuberothis compound | Oral / Intraperitoneal | Dose-dependent | Significant antitussive activity | [9][10] |

| Neostenine | Intraperitoneal | Not specified in detail | Significant antitussive activity | [9] |

Experimental Protocols: Citric Acid-Induced Cough in Guinea Pigs

This widely used model is a reliable method for evaluating the efficacy of potential antitussive agents.[12][13]

Methodology:

-

Animal Model: Male Hartley guinea pigs are commonly used.[13]

-

Acclimatization: Animals are acclimatized to the experimental conditions and the exposure chamber.[13]

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before cough induction.[10][12]

-

Cough Induction: The animals are placed in a whole-body plethysmography chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 3-7 minutes).[12][13]

-

Data Acquisition: The number of coughs is recorded and counted by trained observers, often with the aid of audio and video recording, for a specified period.[12]

Anti-inflammatory Effects

Chronic cough is often associated with airway inflammation. Several studies have demonstrated the anti-inflammatory properties of Stemona alkaloids, suggesting a dual mechanism for their antitussive effects.

Table 2: Anti-inflammatory Effects of Stemona Alkaloids

| Alkaloid/Extract | Model | Key Findings | Reference(s) |

| Stemona tuberosa Extract | Cigarette smoke-induced lung inflammation in mice | Decreased inflammatory cells (macrophages, neutrophils, lymphocytes) in BALF; Reduced TNF-α and IL-6 levels. | [14] |

| Various Stemona Alkaloids | LPS-induced RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production. | [14] |

| Neotuberothis compound | Bleomycin-induced pulmonary fibrosis in mice | Suppressed recruitment and activation of macrophages. | [15] |

| Stemajapines A and C | LPS-induced RAW264.7 macrophages | Inhibition of NO production with IC50 values of 19.7 µM and 13.8 µM, respectively. | [16] |

Mechanism of Action

The precise molecular mechanisms underlying the antitussive and anti-inflammatory effects of this compound are still under investigation, but current research points to a multi-faceted mode of action.

Antitussive Mechanism

The cough reflex is a complex process involving peripheral sensory nerves and a central cough center in the brainstem. Stemona alkaloids appear to act on both central and peripheral pathways. Some studies suggest that certain alkaloids may modulate the activity of transient receptor potential (TRP) channels, which are key players in cough induction.[17][18][19][20]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Stemona alkaloids are likely mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, research on related alkaloids and extracts suggests the involvement of pathways such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[21][22][23][24]

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Studies in rats after oral administration of Stemona radix extract have shown that several alkaloids, including tuberothis compound and croomine, are absorbed into the plasma.[25] However, the oral bioavailability of many alkaloids can be low.[25][26]

Table 3: Pharmacokinetic Parameters of Selected Compounds in Rats (for illustrative purposes)

| Compound | Administration Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Oridonin | Oral | < 0.25 | - | 4.32 - 10.8 | [26] |

| Various Alkaloids | Oral | - | - | Varies | [27][28] |

| Stemona Alkaloids | Oral | - | - | Generally low | [25] |

Note: Specific pharmacokinetic data for this compound is limited in the public domain and requires further investigation.

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are essential to identify potential adverse effects before human clinical trials.[29][30][31][32][33] For this compound, this would involve a battery of tests including:

-

Acute, subchronic, and chronic toxicity studies: To determine the effects of single and repeated doses.[30]

-

Genotoxicity studies: To assess the potential for genetic damage.[30]

-

Reproductive and developmental toxicity studies: To evaluate effects on fertility and fetal development.[30]

Conclusion and Future Directions

This compound, the principal alkaloid from the traditional Chinese medicine Bai Bu, presents a compelling case for development as a novel antitussive agent. Its long history of use in TCM, coupled with modern scientific validation of its antitussive and anti-inflammatory properties, provides a strong foundation for further research.

For drug development professionals, the following areas warrant further investigation:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: Elucidation of the complete ADME (absorption, distribution, metabolism, and excretion) profile of this compound is crucial for dose selection and optimization.

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways involved in this compound's antitussive effect will facilitate rational drug design and the identification of potential biomarkers.

-

Formulation Development: Strategies to enhance the oral bioavailability of this compound could significantly improve its therapeutic efficacy.

-

Comprehensive Toxicology Studies: Rigorous safety and toxicology evaluations are necessary to support an Investigational New Drug (IND) application.

The rich history of this compound in traditional medicine, combined with its promising pharmacological profile, positions it as a valuable lead compound in the quest for safer and more effective treatments for cough and other respiratory disorders.

References

- 1. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitussive effects of Stemona tuberosa with different chemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN101812067A - Method for extracting this compound from tuber stemona root - Google Patents [patents.google.com]

- 9. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral absorption and antitussive activity of tuberothis compound alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neotuberothis compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory maithis compound-class alkaloids of Stemona japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 19. Targeting TRP channels for chronic cough: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Reactive Oxygen Species and TRP channels in the Cough Reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics study of multiple components absorbed in rat plasma after oral administration of Stemonae radix using ultra-performance liquid-chromatography/mass spectrometry with automated MetaboLynx software analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. naasonscience.com [naasonscience.com]

- 30. criver.com [criver.com]

- 31. pacificbiolabs.com [pacificbiolabs.com]

- 32. Stem Cell Based Preclinical Drug Development and Toxicity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]

A Technical Guide to the Preliminary Cytotoxic Screening of Stemonine and Related Alkaloids on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and current understanding of the cytotoxic potential of Stemonine and related alkaloids derived from the Stemona genus. Due to the limited availability of public data on isolated this compound, this document leverages findings from closely related compounds, such as Tuberothis compound, to present a foundational framework for research and development in this area.

Introduction: this compound and its Therapeutic Potential

This compound belongs to a diverse family of alkaloids isolated from plants of the Stemona genus, which have a long history in traditional medicine. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core structure. While research into the specific anticancer properties of pure this compound is emerging, related compounds like Tuberothis compound have demonstrated notable biological activity, including cytotoxic and multidrug resistance-reversing effects in cancer cells[1]. This guide outlines the essential protocols for preliminary cytotoxic screening and explores the potential mechanisms of action, providing a technical basis for further investigation into this promising class of natural products.

Data Presentation: Cytotoxic Activity of Stemona Alkaloids

Quantitative assessment of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical first step in evaluating a compound's anticancer potential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

While specific IC50 data for this compound is scarce in peer-reviewed literature, studies on Tuberothis compound provide valuable insights. The following table summarizes the reported cytotoxic effects of Tuberothis compound on human chronic myelogenous leukemia cell lines.

Table 1: Cytotoxic Activity of Tuberothis compound on K562 Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

| Tuberothis compound | K562 | Chronic Myelogenous Leukemia | 214.7 | [1] |

| Tuberothis compound | K562/ADR | Adriamycin-Resistant CML | 280.4 | [1] |

ADR: Adriamycin-Resistant

The data indicates that Tuberothis compound exhibits dose-dependent cytotoxicity against both drug-sensitive and drug-resistant leukemia cells[1].

Experimental Protocols

Detailed and reproducible protocols are fundamental to the accurate assessment of cytotoxic activity. The following sections provide methodologies for key in vitro assays.

General Cell Culture and Maintenance

-

Cell Lines: Obtain cancer cell lines (e.g., K562, MCF-7, A549) from a certified cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach cells. For suspension cells, dilute the culture to the appropriate density.

Experimental Workflow for Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a test compound is illustrated below.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

-

IC50 Determination: Plot the cell viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Apoptosis Assessment by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. This can be quantified using flow cytometry with Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis/necrosis).

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanism of Action: Induction of Apoptosis

Natural products often exert their anticancer effects by inducing apoptosis. Research on Tuberothis compound indicates that it promotes apoptosis and can inhibit the expression of key survival proteins like NF-κB and Survivin[1]. Apoptosis is tightly regulated by two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, which execute cell death.

Caption: The intrinsic and extrinsic pathways of apoptosis converge on Caspase-3.

This compound and its analogs may trigger the intrinsic pathway through cellular stress and modulation of the Bcl-2 protein family, or potentially interact with components of the extrinsic pathway. Further mechanistic studies, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, Caspases), are required to elucidate the precise mechanism.

References

Stemonine and its Analogues: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonine, a prominent member of the Stemona alkaloids, has garnered significant scientific interest due to its traditional use in folk medicine and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound and its synthetic analogues. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide details experimental protocols for extraction and synthesis, presents quantitative biological data, and visualizes key experimental workflows and signaling pathways.

Discovery and Isolation of this compound

This compound is a naturally occurring alkaloid isolated from the roots of various Stemona species, a plant genus found predominantly in Southeast Asia and Northern Australia. The isolation of this compound is a multi-step process that begins with the extraction from plant material, followed by purification to yield the pure compound.

Experimental Protocol: Extraction and Purification of this compound

A common method for the extraction and purification of this compound involves supercritical fluid extraction followed by recrystallization. This method offers high efficiency and purity.

Materials:

-

Dried and powdered roots of Stemona tuberosa

-

10-30% Ammonia solution

-

Supercritical CO2 extraction apparatus

-

Ethanol (70-100% and 90-95%)

-

Methanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Alkalization: The powdered root material is alkalized with a 10-30% ammonia solution for 2-3 hours. This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in the supercritical fluid.

-